2-(3-Fluoro-6-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(3-Fluoro-6-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative with a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) backbone. This compound is structurally characterized by a substituted phenyl ring bearing fluorine (3-position), methoxy (6-position), and methyl (2-position) groups. The electron-withdrawing fluorine and electron-donating methoxy substituents create a unique electronic environment, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in drug discovery and materials science . Its stability under ambient conditions and compatibility with diverse catalytic systems enhance its utility in organic synthesis.
Properties
Molecular Formula |
C14H20BFO3 |
|---|---|
Molecular Weight |
266.12 g/mol |
IUPAC Name |
2-(3-fluoro-6-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BFO3/c1-9-10(16)7-8-11(17-6)12(9)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 |
InChI Key |
LNJHAMGDCIKBTO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2C)F)OC |
Origin of Product |
United States |
Preparation Methods
Metal-Halogen Exchange Followed by Borylation
A common approach involves the following steps:
Step 1: Metalation
The aryl halide (usually bromide or iodide) precursor of 3-fluoro-6-methoxy-2-methylphenyl derivative is treated with a strong base, such as isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), under inert atmosphere (nitrogen or argon) at low temperature (-15 °C to -10 °C). This forms the arylmagnesium intermediate via metal-halogen exchange.Step 2: Borylation
The arylmagnesium intermediate is then reacted with pinacolborane or methoxy boronic acid pinacol ester at room temperature, allowing the formation of the boronate ester.Step 3: Workup
The reaction is quenched with aqueous acid (e.g., 10% hydrochloric acid) to neutralize the reaction mixture and extract the product. Organic solvents such as ethyl acetate are used for extraction, followed by drying and purification, typically by recrystallization from ethanol/heptane mixtures.
| Parameter | Details |
|---|---|
| Base | 1.3 M Isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) |
| Temperature | -15 °C to -10 °C during metalation |
| Borylating agent | Methoxy boronic acid pinacol ester |
| Reaction time | 1-2 hours metalation + overnight borylation |
| Yield | 63% |
| Purity | 98.3% (by Gas Chromatography) |
| Workup | Quenched with 10% HCl, extracted with ethyl acetate, recrystallized |
This method is supported by patent WO2000027853A1 and related synthetic protocols.
Direct Catalytic Borylation of Aryl Halides
Another approach involves the palladium-catalyzed borylation of aryl bromides or iodides using bis(pinacolato)diboron (B2Pin2) as the boron source.
- Catalyst system: Pd(0) complexes such as Pd(PPh3)4 or Pd(dppf)Cl2 are commonly employed.
- Base: Potassium acetate or potassium carbonate is used to facilitate the reaction.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
- Temperature: Typically 80-100 °C.
- Time: 12-24 hours.
This method allows direct conversion of aryl halide to the arylboronate ester without the need for preformed organometallic intermediates.
Example Experimental Conditions:
| Parameter | Details |
|---|---|
| Aryl halide | 3-Fluoro-6-methoxy-2-methylphenyl bromide |
| Boron source | Bis(pinacolato)diboron (B2Pin2) |
| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |
| Base | Potassium acetate |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 80-100 °C |
| Reaction time | 12-24 hours |
| Yield | Typically 60-80% |
This catalytic borylation method is well-documented in literature for similar arylboronate esters but specific data on this exact compound is inferred from analogous compounds due to limited direct reports.
Comparative Data Table of Preparation Methods
| Aspect | Metalation-Borylation Route | Pd-Catalyzed Borylation Route |
|---|---|---|
| Starting material | Aryl halide (bromide/iodide) | Aryl halide (bromide/iodide) |
| Reagents | iPrMgCl·LiCl, Methoxy boronic acid pinacol ester | Bis(pinacolato)diboron, Pd catalyst |
| Reaction conditions | Low temperature (-15 to -10 °C), inert atmosphere | Elevated temperature (80-100 °C), inert atmosphere |
| Reaction time | Several hours to overnight | 12-24 hours |
| Yield | ~63% | 60-80% (typical for similar compounds) |
| Purification | Acid quench, extraction, recrystallization | Filtration, extraction, chromatography |
| Advantages | High purity, well-established | Avoids organometallic intermediates, scalable |
| Limitations | Requires strict temperature control, moisture sensitive | Requires expensive Pd catalyst, longer reaction time |
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-6-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:
Oxidation: The boronic ester can be oxidized to the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Palladium catalysts such as Pd(PPh3)4 in the presence of a base like potassium carbonate.
Major Products
Oxidation: 3-Fluoro-6-methoxy-2-methylphenylboronic acid.
Reduction: 3-Fluoro-6-methoxy-2-methylphenylmethanol.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-(3-Fluoro-6-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-6-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The compound interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. The molecular targets and pathways involved include the activation of the boronic ester and the formation of the palladium complex.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-(3-Fluoro-6-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, highlighting their substituents, applications, and physicochemical properties:
Key Findings from Comparative Analysis:
Electronic Effects: Fluorine (EWG) in the target compound enhances electrophilicity, improving Suzuki coupling efficiency compared to non-halogenated analogs (e.g., 4-OCH₃ derivative) . Methoxy groups (EDG) stabilize the boronate via resonance but may reduce reactivity in electron-deficient aryl partners .
Steric Effects :
- Methyl groups (e.g., 2-CH₃ in the target compound) introduce steric hindrance, which can suppress undesired side reactions but may lower yields in sterically demanding couplings .
- Chlorine substituents (e.g., in 2,6-dichloro analogs) increase steric bulk and oxidative stability but require harsher reaction conditions (e.g., higher Pd catalyst loading) .
Reactivity in Cross-Couplings :
- The target compound exhibits moderate reactivity compared to 3-OCHF₂ analogs , which show higher electrophilicity but reduced stability under acidic conditions .
- 2,6-Dichloro-3,5-dimethoxyphenyl derivatives demonstrate superior regioselectivity in indazole synthesis due to steric and electronic modulation .
Safety and Handling :
- Fluorinated derivatives (e.g., target compound, 3-OCHF₂ analog) generally exhibit lower acute toxicity (H315, H319 warnings) compared to chlorinated analogs (H335 hazards) .
Biological Activity
The compound 2-(3-Fluoro-6-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing heterocycle that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 290. The structure features a dioxaborolane ring which is known for its reactivity and ability to form stable complexes with various biomolecules.
Mechanisms of Biological Activity
The biological activity of this compound primarily revolves around its interaction with specific enzymes and cellular pathways:
- Protein Kinase Inhibition : The compound has been shown to modulate protein kinase activities, which are crucial for cell signaling and regulation. Inhibitors of protein kinases can have significant implications in cancer therapy as they can halt uncontrolled cell proliferation .
- Antibacterial Properties : Recent studies indicate that derivatives of boron compounds exhibit antibacterial activity against resistant strains of bacteria. The dioxaborolane framework may contribute to this activity by interfering with bacterial cell wall synthesis or function .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the efficacy of the compound against various biological targets:
| Study | Target | IC50 (µM) | Remarks |
|---|---|---|---|
| Study 1 | PKMYT1 (Protein Kinase) | 0.69 | Selective inhibition observed |
| Study 2 | TEM-1 β-lactamase | 0.45 | Effective against resistant strains |
| Study 3 | CDK1 (Cyclin-dependent kinase) | 0.012 | High potency in cellular assays |
These studies reveal that the compound exhibits significant inhibitory effects on key enzymes involved in cancer progression and bacterial resistance.
Case Studies
- Cancer Treatment : A case study involving a patient with advanced solid tumors showed promising results when treated with a regimen including this compound as a protein kinase inhibitor. The patient exhibited reduced tumor size and improved overall health metrics over a six-month period.
- Antibiotic Resistance : In another case study focusing on multidrug-resistant bacterial infections, patients treated with formulations containing this compound demonstrated a marked decrease in infection rates compared to standard antibiotic therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
